BenchChemオンラインストアへようこそ!

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Chiral resolution Linezolid synthesis Stereochemistry

(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one (CAS 637343-93-2) is a member of the oxazolidin-2-one class, a five-membered heterocyclic scaffold widely recognized for its role in asymmetric synthesis and medicinal chemistry. Unlike its (S)-enantiomer (CAS 637344-09-3), which is a documented key intermediate in the patented synthesis of the antibiotic linezolid , the (R)-enantiomer is primarily positioned as a versatile chiral building block.

Molecular Formula C5H10N2O2
Molecular Weight 130.15
CAS No. 637343-93-2
Cat. No. B3276250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one
CAS637343-93-2
Molecular FormulaC5H10N2O2
Molecular Weight130.15
Structural Identifiers
SMILESCN1CC(OC1=O)CN
InChIInChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1
InChIKeyCTCJZEIJGYQHQH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5R)-5-(Aminomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS 637343-93-2) as a Chiral Building Block


(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one (CAS 637343-93-2) is a member of the oxazolidin-2-one class, a five-membered heterocyclic scaffold widely recognized for its role in asymmetric synthesis and medicinal chemistry [1]. Unlike its (S)-enantiomer (CAS 637344-09-3), which is a documented key intermediate in the patented synthesis of the antibiotic linezolid [2], the (R)-enantiomer is primarily positioned as a versatile chiral building block. Its structure features a primary aminomethyl group at the C5 (R)-stereocenter and an N-methyl substituent, distinguishing it from non-methylated analogs and enabling its use in the synthesis of N-methyl amino acids and peptidomimetics [3].

Why the (S)-Enantiomer or Non-Methylated Analogs Cannot Substitute (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one in Specific Research Contexts


Simple substitution with the (S)-enantiomer (CAS 637344-09-3) or a non-methylated analog is not feasible when the research objective involves downstream chirality transfer or specific N-methylation. The (S)-enantiomer is the established intermediate in patented routes to linezolid and related oxazolidinone antibacterials, where the (S)-configuration at C5 is stereochemically critical for target binding [1]. Conversely, the (R)-enantiomer is structurally aligned with the oxazolidinone intermediates used in the 'facile production' of N-methyl-α-amino acids via reductive cleavage, a synthetic pathway where the chirality and N-methyl group are both essential [2]. Using a non-methylated analog would eliminate a key functional handle, and using the opposite enantiomer would invert the stereochemical outcome of any asymmetric synthesis, leading to diastereomers with potentially different biological or chemical properties.

Quantitative Differentiation Evidence for (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one vs. Closest Analogs


Stereochemical Identity: Verified (R)-Configuration vs. (S)-Enantiomer Linezolid Intermediate

The target compound is the (R)-enantiomer, which is structurally confirmed as the opposite stereoisomer to the (S)-enantiomer (CAS 637344-09-3) used in patented linezolid synthesis [1]. The identity is encoded in the CAS registry, where 637343-93-2 specifically designates the (5R)-(9CI) form . This stereochemical divergence leads to fundamentally different applications; the (S)-form's role is tied to direct construction of the oxazolidinone antibiotic pharmacophore, while the (R)-form's value lies in its use as a general chiral building block or in producing N-methyl amino acids where the (R)-configuration is retained post-cleavage [2]. This is a binary differentiation: using the incorrect enantiomer would lead to a different final product (diastereomer or enantiomer) and is thus strictly prohibited in stereospecific syntheses.

Chiral resolution Linezolid synthesis Stereochemistry

N-Methyl Substitution: Enables Reductive Cleavage to N-Methyl Amino Acids vs. Non-Methylated Oxazolidinones

The presence of the N-methyl substituent on the oxazolidinone ring in the target compound (C5H10N2O2, MW 130.15) distinguishes it from simpler 5-aminomethyl-oxazolidinones such as (5R)-5-(aminomethyl)-1,3-oxazolidin-2-one (C4H8N2O2, MW 116.12) [1]. This N-methyl group is a critical structural feature for its role as an intermediate in the 'facile production' of N-methyl-α-amino acids [2]. In this methodology, the oxazolidinone ring, already bearing the N-methyl group, is subjected to reductive cleavage to directly release the desired N-methyl amino acid. Using a non-methylated analog would require an extra, potentially inefficient N-methylation step and could alter the course of the reductive cleavage.

Peptidomimetics N-methylation Reductive cleavage

Commercial Purity Specification: Up to 99% HPLC vs. Typical 95-97% for Analogs

Supplier-reported purity data indicate that the target compound is commercially available at 99% purity by HPLC from pharmaceutical-grade vendors, alongside standard offerings of 95% and 98% . In comparison, the (S)-enantiomer and similar chiral oxazolidinone building blocks are frequently listed at 95% purity [REFS-2, REFS-3]. This difference in available purity grades, while modest, can be significant for sensitive applications such as fragment-based drug discovery, where even minor impurities can lead to false positives or negatives, or in rigorous medicinal chemistry campaigns requiring high batch-to-batch consistency.

Purity specification Procurement Quality control

Synthetic Accessibility: Enantiomerically Pure (R)-Form is Prepared via Stereoselective Iodocyclization

The enantiomerically pure (5R)- and (5S)-aminomethyl-oxazolidinones have been synthesized via a high-yield iodiocyclization of enantiomerically pure allylphenethyl amine in the presence of carbon dioxide [1]. This published methodology provides a robust, reproducible synthetic route to the target (R)-enantiomer, which is a crucial piece of information for laboratories considering in-house synthesis versus procurement. The study demonstrates that high diastereoselectivity is achievable, confirming that the chiral center at C5 can be reliably accessed. This provides a degree of methodological transparency that is often absent for more obscure chiral building blocks, thereby reducing the risk of batch failure due to poorly characterized or unreproducible synthetic routes.

Asymmetric synthesis Chiral pool Stereoselective

Key Scenarios for Prioritizing (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one (CAS 637343-93-2) in Procurement


Synthesis of N-Methyl-α-Amino Acids and Peptidomimetics

This is the primary scenario supported by the literature. A laboratory focused on synthesizing N-methylated peptides or unusual N-methyl amino acids would prioritize this compound. The pre-installed N-methyl group and the (R)-aminomethyl handle make it a direct precursor for reductive cleavage to the corresponding N-methyl amino acid, as described by Aurelio et al. [1]. Procuring the (R)-form ensures the specific stereochemistry is maintained in the final amino acid product.

Asymmetric Synthesis Requiring a Chiral Building Block Opposite to the Linezolid Pathway

When a synthetic route requires a 5-aminomethyl oxazolidinone with the (R)-configuration, the (S)-enantiomer, which is more commonly associated with linezolid intermediate production, is a direct synthetic poison. Procurement of the correct (R)-enantiomer (CAS 637343-93-2) is non-negotiable for inducing the desired stereochemistry in subsequent steps like alkylations or aldol reactions, as documented in the broader class of Evans' auxiliary chemistry [2].

High-Fidelity Biological Profiling or Fragment-Based Screening

For screening campaigns where data fidelity is paramount, the commercial availability of a 99% HPLC purity grade for this compound offers a distinct advantage . Using a 95%-pure analog introduces a 5% impurity profile that could cause off-target effects, confound SAR analysis, or produce false positives. Procuring the highest available purity grade of this specific compound reduces this experimental noise.

Quote Request

Request a Quote for (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.